Albiglutide

説明

Albiglutide is a glucagon-like peptide-1 agonist (GLP-1 agonist) drug marketed by GlaxoSmithKline (GSK) for the treatment of type 2 diabetes . It is a dipeptidyl peptidase-4-resistant glucagon-like peptide-1 dimer fused to human albumin .

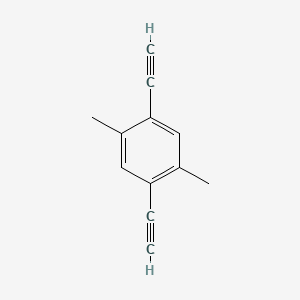

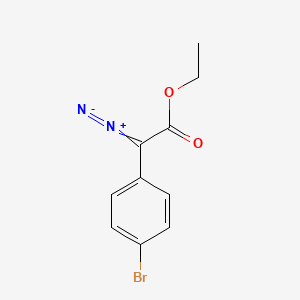

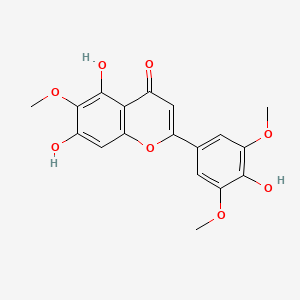

Synthesis Analysis

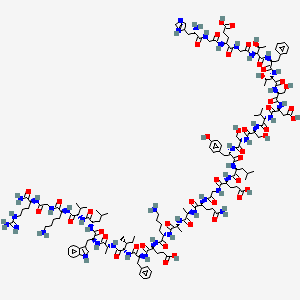

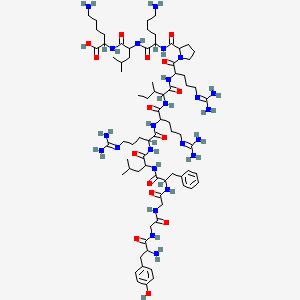

Albiglutide is a peptide consisting of 645 proteinogenic amino acids with 17 disulfide bridges. Amino acids 1–30 and 31–60 constitute two copies of modified human GLP-1, the alanine at position 2 having been exchanged for a glycine for better DPP-4 resistance .Molecular Structure Analysis

The molecular structure of Albiglutide is complex, with a formula of C3232H5032N864O979S41 and a molar mass of 72,971.34 g·mol −1 . It is a dipeptidyl peptidase-4-resistant glucagon-like peptide-1 dimer fused to human albumin .Chemical Reactions Analysis

Albiglutide is cleared from the circulation (by a mechanism partially dependent on renal function) with an elimination half-life of 5 days, allowing once-weekly administration .Physical And Chemical Properties Analysis

Albiglutide is a solid substance with a molecular weight of 3397.63 g/mol . It is soluble in water up to 100 mg/mL (ultrasonic) and is stable when stored at ≤ -20°C, protected from light, dry, and sealed .科学的研究の応用

- Clinical trials have shown its effectiveness as both monotherapy and add-on therapy to other antidiabetic agents, such as metformin, sulfonylureas, thiazolidinediones, and insulins .

- It carries a low risk of hypoglycemia, except when combined with agents prone to causing hypoglycemia (e.g., sulfonylureas or insulin) .

Glycemic Control Enhancement

Long-Term Glycemic Benefits

Body Weight Management

Cardiovascular Effects

Safety and Tolerability

Pharmacokinetics and Pharmacodynamics

作用機序

Target of Action

Albiglutide primarily targets the glucagon-like peptide-1 (GLP-1) receptor . This receptor plays a crucial role in glucose homeostasis, making it a key target in the management of type 2 diabetes .

Mode of Action

Albiglutide acts as an agonist at the GLP-1 receptor . This interaction stimulates the receptor, leading to an increase in insulin secretion, predominantly in the presence of high blood glucose . Additionally, albiglutide slows down gastric emptying, further aiding in the control of blood glucose levels .

Biochemical Pathways

The activation of the GLP-1 receptor by albiglutide leads to an increase in glucose-dependent insulin secretion . This helps to regulate blood glucose levels and is particularly beneficial in the context of type 2 diabetes, where insulin production or sensitivity is often impaired . Furthermore, the slowing of gastric emptying can reduce the rate at which glucose enters the bloodstream, providing additional control over blood glucose levels .

Pharmacokinetics

Following subcutaneous injection, albiglutide reaches maximum blood concentrations after 3 to 5 days . Steady-state concentrations are achieved after three to five weeks . The substance is most likely broken down by protease enzymes to small peptides and amino acids . The elimination half-life of albiglutide is approximately 5 days , which may allow for once-weekly or less frequent

Safety and Hazards

Common side effects of Albiglutide include diarrhea, nausea, hypoglycemia (low blood glucose levels), and reactions at the injection site . Uncommon but potentially severe side effects include acute pancreatitis and hypersensitivity reactions . The US approval lists the thyroid C cell cancers medullary thyroid carcinoma (MTC) and multiple endocrine neoplasia type 2 (MEN 2) as contraindications .

将来の方向性

The full risk-benefit profile for Albiglutide used in treating type 2 diabetes will not be clear until reporting of the long-term cardiovascular outcome trial (HARMONY Outcome) with planned completion in 2019 . The 2020 FDA draft guidance recommends strategies to optimize diabetes drug evaluation while maintaining the pipeline considering the CVOT results with new classes of glucose-lowering therapies from the past decade .

特性

IUPAC Name |

(4S)-5-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C148H224N40O45/c1-16-76(10)119(145(231)166-79(13)125(211)174-103(59-85-62-158-90-35-24-23-34-88(85)90)135(221)176-99(55-73(4)5)136(222)185-117(74(6)7)143(229)173-92(36-25-27-51-149)127(213)160-65-109(196)167-91(122(153)208)38-29-53-157-148(154)155)187-137(223)101(56-82-30-19-17-20-31-82)177-132(218)97(46-50-115(204)205)172-131(217)93(37-26-28-52-150)170-124(210)78(12)164-123(209)77(11)165-130(216)96(43-47-108(152)195)169-111(198)66-161-129(215)95(45-49-114(202)203)171-133(219)98(54-72(2)3)175-134(220)100(58-84-39-41-87(194)42-40-84)178-140(226)105(68-189)181-142(228)107(70-191)182-144(230)118(75(8)9)186-139(225)104(61-116(206)207)179-141(227)106(69-190)183-147(233)121(81(15)193)188-138(224)102(57-83-32-21-18-22-33-83)180-146(232)120(80(14)192)184-112(199)67-162-128(214)94(44-48-113(200)201)168-110(197)64-159-126(212)89(151)60-86-63-156-71-163-86/h17-24,30-35,39-42,62-63,71-81,89,91-107,117-121,158,189-194H,16,25-29,36-38,43-61,64-70,149-151H2,1-15H3,(H2,152,195)(H2,153,208)(H,156,163)(H,159,212)(H,160,213)(H,161,215)(H,162,214)(H,164,209)(H,165,216)(H,166,231)(H,167,196)(H,168,197)(H,169,198)(H,170,210)(H,171,219)(H,172,217)(H,173,229)(H,174,211)(H,175,220)(H,176,221)(H,177,218)(H,178,226)(H,179,227)(H,180,232)(H,181,228)(H,182,230)(H,183,233)(H,184,199)(H,185,222)(H,186,225)(H,187,223)(H,188,224)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,154,155,157)/t76-,77-,78-,79-,80+,81+,89+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,117+,118+,119+,120+,121+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDZPPZAYQTOIV-OTSUTHPESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC6=CN=CN6)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C(=O)N[C@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](C)NC(=O)[C@@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC6=CN=CN6)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C148H224N40O45 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3283.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Albiglutide is an agonist of the GLP-1 (glucagon-like peptide 1) receptor and augments glucose-dependent insulin secretion. Albiglutide also slows gastric emptying., Tanzeum is an agonist of the GLP-1 receptor and augments glucose-dependent insulin secretion. Tanzeum also slows gastric emptying. | |

| Details | NIH; DailyMed. Current Medication Information for Tanzeum (Albiglutide) Injection, Powder, Lyophilized, For Solution (Updated: May 2015). Available from, as of November 20, 2015: https://dailymed.nlm.nih.gov/dailymed/drugInfo.cfm?setid=5fcad939-76e7-49cf-af94-4e6aef17901f | |

| Record name | Albiglutide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09043 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | NIH; DailyMed. Current Medication Information for Tanzeum (Albiglutide) Injection, Powder, Lyophilized, For Solution (Updated: May 2015). Available from, as of November 20, 2015: https://dailymed.nlm.nih.gov/dailymed/drugInfo.cfm?setid=5fcad939-76e7-49cf-af94-4e6aef17901f | |

| Record name | Albiglutide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8282 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

H-His-Gly-Glu-Gly-aThr-Phe-aThr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-D-Ala-D-Ala-Lys-Glu-Phe-aIle-D-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH2 | |

Color/Form |

White to yellow powder | |

CAS RN |

782500-75-8 | |

| Record name | Albiglutide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0782500758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Albiglutide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09043 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Albiglutide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8282 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q & A

Q1: What is the mechanism of action of albiglutide?

A1: Albiglutide is a glucagon-like peptide-1 receptor agonist (GLP-1 RA). [] It exerts its therapeutic effect by binding to and activating GLP-1 receptors. [, , ] This activation triggers a cascade of downstream effects, primarily in the pancreas:

- Increased Insulin Secretion: Albiglutide enhances glucose-dependent insulin secretion from pancreatic β-cells. [, , ] This means insulin release is amplified when blood glucose levels are elevated, such as after a meal.

- Decreased Glucagon Secretion: Simultaneously, albiglutide suppresses glucagon secretion from pancreatic α-cells. [, , ] Glucagon normally raises blood glucose levels; therefore, its suppression contributes to improved glycemic control.

Q2: What are the additional effects of albiglutide beyond the pancreas?

A2: In addition to its pancreatic effects, albiglutide influences other physiological processes:

- Delayed Gastric Emptying: Albiglutide slows down the rate at which food empties from the stomach into the small intestine. [, , ] This contributes to a feeling of fullness and can help regulate post-meal blood glucose levels.

- Increased Satiety: Albiglutide acts on the central nervous system to promote a sense of satiety or fullness, further contributing to its potential for weight management. [, , ]

Q3: What is the molecular structure of albiglutide?

A4: Albiglutide is a large molecule comprised of two identical chains of modified human glucagon-like peptide-1 (GLP-1) linked to a recombinant human albumin molecule. [, , ] The specific modifications within the GLP-1 chains confer resistance to DPP-4 degradation, a key factor in its extended half-life.

Q4: What are the molecular formula and weight of albiglutide?

A4: Due to the complexity of albiglutide's structure as a fusion protein, providing a precise molecular formula and weight is not straightforward. It's more relevant to consider its amino acid sequence and modifications when understanding its properties.

Q5: Is there spectroscopic data available for albiglutide?

A5: Spectroscopic data, such as that from nuclear magnetic resonance (NMR) or mass spectrometry, is crucial for characterizing protein structure. While publicly available research articles may not always provide this detailed data, it's likely utilized during the drug development process to confirm albiglutide's identity, purity, and structural integrity.

Q6: How is albiglutide absorbed and distributed in the body?

A7: Following subcutaneous administration, albiglutide is primarily absorbed via the lymphatic circulation. [] Its distribution is largely influenced by its fusion to human albumin, a protein abundant in plasma. This fusion contributes to its long half-life and allows for once-weekly dosing. [, , ]

Q7: How is albiglutide metabolized and excreted?

A8: As a large peptide, albiglutide's metabolism differs from small molecule drugs. It's likely broken down into smaller peptides and amino acids through proteolysis, a process involving enzymes. While specific details on its metabolic pathways may not be extensively published, its elimination half-life of approximately 5 days suggests a slow clearance process. [, ]

Q8: How does albiglutide affect glucose levels in patients with type 2 diabetes?

A9: Clinical trials consistently demonstrate albiglutide's efficacy in lowering both fasting plasma glucose (FPG) and postprandial plasma glucose (PPG), with HbA1c reductions ranging from -0.55% to -0.9%. [, , , , , , , , ] This glucose-lowering effect is attributed to its multi-faceted mechanism involving increased insulin secretion, decreased glucagon secretion, and delayed gastric emptying. [, , , ]

Q9: Does albiglutide cause weight loss?

A10: While albiglutide doesn't typically cause significant weight loss compared to placebo, clinical trials have shown it can lead to modest weight reductions ranging from +0.28 to -1.21 kg, depending on the comparator drug and study population. [, , , , , , , , ] Its weight management potential is attributed to its ability to increase satiety and slow gastric emptying. [, , ]

Q10: Has albiglutide been tested in preclinical models?

A11: Yes, preclinical studies in rats have demonstrated albiglutide's protective effects against ischemia/reperfusion injury, a condition that deprives the heart of oxygen. [] The study found that albiglutide significantly reduced infarct size and improved cardiac function and energetics post-injury. [] These benefits were associated with enhanced myocardial glucose uptake and a shift towards a more favorable cardiac metabolism. []

Q11: What were the main findings of the HARMONY clinical trial program?

A12: The HARMONY program encompassed eight Phase III clinical trials, representing a comprehensive evaluation of albiglutide's efficacy and safety in various patient populations with type 2 diabetes. [, , , , , , , ] These trials compared albiglutide to placebo, other GLP-1 receptor agonists, and other classes of diabetes medications, revealing key findings:

- Superior Glycemic Control: Albiglutide consistently demonstrated superior reductions in HbA1c and fasting plasma glucose compared to placebo and certain active comparators, including sitagliptin and glimepiride. [, , , , , , , ]

- Weight Management: While not as potent as some other GLP-1RAs in this regard, albiglutide demonstrated either weight neutrality or modest weight loss in some trials. [, , , , , , , ]

- Cardiovascular Safety: A key concern with diabetes medications is their potential impact on cardiovascular health. The HARMONY Outcomes trial, a major component of the program, investigated albiglutide's cardiovascular safety in patients with established cardiovascular disease. [] Notably, it demonstrated a 25% relative risk reduction in myocardial infarction (heart attack) across various infarction types. []

Q12: What is the safety profile of albiglutide?

A13: In clinical trials, albiglutide demonstrated a generally favorable safety and tolerability profile. [, , , , , , , , ] The most common adverse events were gastrointestinal in nature, primarily:

- Nausea: Experienced by a greater proportion of patients receiving albiglutide compared to placebo, but generally mild to moderate in severity. [, , ]

- Diarrhea: Similar in incidence to nausea, typically mild to moderate, and often resolving with continued treatment. [, , ]

- Injection Site Reactions: Reported in a smaller percentage of patients, typically characterized by redness or mild pain at the injection site. [, , ]

Q13: Are there any serious safety concerns associated with albiglutide?

A14: While albiglutide is generally well-tolerated, there have been rare reports of pancreatitis (inflammation of the pancreas) associated with its use. [, , ] Patients with a history of pancreatitis should avoid albiglutide. [, , ] Additionally, as with other GLP-1RAs, a potential risk for thyroid C-cell tumors has been observed in rodent studies, though it remains unclear whether this translates to humans. [] Albiglutide is contraindicated in patients with a personal or family history of medullary thyroid carcinoma (MTC) or multiple endocrine neoplasia syndrome type 2. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B3029696.png)

![Phosphonic acid, [2-(triethoxysilyl)ethyl]-, diethyl ester](/img/structure/B3029702.png)

![6,8-Dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B3029706.png)

![5,15-Dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,13-diene-4,10,22,29-tetrone](/img/structure/B3029712.png)

![(2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester](/img/structure/B3029714.png)